AG6033 Exhibits Low-Micromolar Potency Against A549 Lung Adenocarcinoma Cells
In a direct proliferation assay using the MTS method, AG6033 demonstrated an IC50 of 0.853 ± 0.030 μM against the A549 human lung adenocarcinoma cell line [1]. While exact IC50 values for all 15 active compounds from the same screening campaign are not publicly disclosed, AG6033 was explicitly designated as 'the most active compound' among them, indicating superior potency relative to structurally related hits within the same experimental framework [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.853 ± 0.030 μM |
| Comparator Or Baseline | Other active compounds from the same virtual screening campaign (15 compounds total); exact values not reported, but AG6033 identified as most active |
| Quantified Difference | Not numerically quantified; rank order established |
| Conditions | A549 human lung adenocarcinoma cells; MTS assay; 4 h incubation |
Why This Matters
Provides a quantitative benchmark for selecting a CRBN modulator with validated single-agent antiproliferative activity in a solid tumor cell line, enabling more informed procurement for oncology research.
- [1] Feng Xiong, Lingmei Kong, Liang Chen, Minggao Xue, Feng Cao, Shuqun Zhang, Hongmei Li, Hui Yan, Yan Li, Zhili Zuo, Discovery of potential novel CRBN modulators by virtual screening and bioassay, European Journal of Medicinal Chemistry, Volume 236, 2022, 114355, ISSN 0223-5234, https://doi.org/10.1016/j.ejmech.2022.114355. View Source
